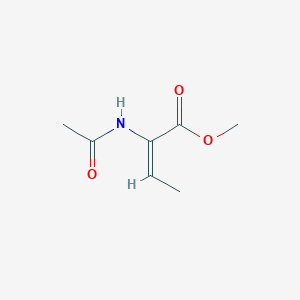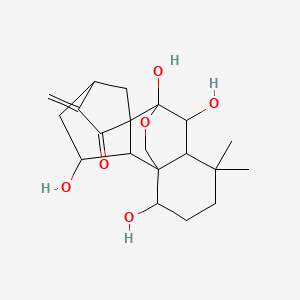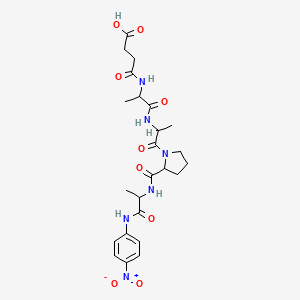![molecular formula C10H10F3NO B12108875 2-Propen-1-amine, 3-[4-(trifluoromethoxy)phenyl]-](/img/structure/B12108875.png)
2-Propen-1-amine, 3-[4-(trifluoromethoxy)phenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 3-(4-(trifluorométhoxy)phényl)prop-2-én-1-amine est un composé organique doté d’une structure unique qui inclut un groupe trifluorométhoxy lié à un cycle phényle.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse du 3-(4-(trifluorométhoxy)phényl)prop-2-én-1-amine implique généralement la réaction d’un halogénure de 4-trifluorométhoxybenzyle avec une amine.
Méthodes de production industrielle : La production industrielle de ce composé peut impliquer des réactions d’alkylation similaires, mais à plus grande échelle. L’utilisation de catalyseurs et de conditions réactionnelles optimisées peut améliorer le rendement et la pureté. Les détails spécifiques des méthodes industrielles sont souvent exclusifs et peuvent varier d’un fabricant à l’autre.
Analyse Des Réactions Chimiques
Types de réactions : Le 3-(4-(trifluorométhoxy)phényl)prop-2-én-1-amine peut subir diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut introduire des groupes fonctionnels contenant de l’oxygène.
Réduction : Cette réaction peut éliminer des groupes fonctionnels contenant de l’oxygène ou réduire des doubles liaisons.
Substitution : Cette réaction peut remplacer un groupe fonctionnel par un autre.
Réactifs et conditions courants :
Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).
Réduction : Les réducteurs courants comprennent l’hydrure de lithium et d’aluminium (LiAlH₄) et le borohydrure de sodium (NaBH₄).
Substitution : Les réactifs courants comprennent les halogénures et les nucléophiles en conditions basiques ou acides.
Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut produire des cétones ou des acides carboxyliques, tandis que la réduction peut produire des alcools ou des alcanes.
Applications De Recherche Scientifique
Le 3-(4-(trifluorométhoxy)phényl)prop-2-én-1-amine a plusieurs applications en recherche scientifique :
Chimie : Il est utilisé comme élément constitutif en synthèse organique, en particulier dans la formation de molécules complexes.
Biologie : Il peut être utilisé dans l’étude des voies biochimiques et des interactions enzymatiques.
Industrie : Il peut être utilisé dans la production de matériaux aux propriétés spécifiques, tels que les polymères et les revêtements.
Mécanisme D'action
Le mécanisme d’action du 3-(4-(trifluorométhoxy)phényl)prop-2-én-1-amine implique son interaction avec des cibles moléculaires spécifiques. Le groupe trifluorométhoxy peut améliorer l’affinité de liaison du composé à certaines protéines ou enzymes, modulant ainsi leur activité. Cette interaction peut déclencher divers processus biochimiques et physiologiques.
Composés similaires :
Prop-2-én-1-amine : Un analogue plus simple sans le groupe trifluorométhoxy.
4-(Trifluorométhoxy)aniline : Contient le groupe trifluorométhoxy, mais est dépourvu de la structure propénylamine.
Unicité : La présence à la fois du groupe trifluorométhoxy et de la structure propénylamine dans le 3-(4-(trifluorométhoxy)phényl)prop-2-én-1-amine le rend unique. Cette combinaison peut améliorer sa réactivité et ses propriétés de liaison, ce qui en fait un composé précieux dans diverses applications .
Comparaison Avec Des Composés Similaires
2-Propen-1-amine: A simpler analog without the trifluoromethoxy group.
4-(Trifluoromethoxy)aniline: Contains the trifluoromethoxy group but lacks the propenylamine structure.
Uniqueness: The presence of both the trifluoromethoxy group and the propenylamine structure in 2-Propen-1-amine, 3-[4-(trifluoromethoxy)phenyl]- makes it unique. This combination can enhance its reactivity and binding properties, making it valuable in various applications .
Propriétés
Formule moléculaire |
C10H10F3NO |
|---|---|
Poids moléculaire |
217.19 g/mol |
Nom IUPAC |
(E)-3-[4-(trifluoromethoxy)phenyl]prop-2-en-1-amine |
InChI |
InChI=1S/C10H10F3NO/c11-10(12,13)15-9-5-3-8(4-6-9)2-1-7-14/h1-6H,7,14H2/b2-1+ |
Clé InChI |
XWEJORFDRRJFOJ-OWOJBTEDSA-N |
SMILES isomérique |
C1=CC(=CC=C1/C=C/CN)OC(F)(F)F |
SMILES canonique |
C1=CC(=CC=C1C=CCN)OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(Butan-2-yl)[1-(5-methylthiophen-2-yl)ethyl]amine](/img/structure/B12108828.png)


![N-methyl-N-(2-oxa-6-azatricyclo[4.2.1.03,7]non-4-en-8-yl)acetamide](/img/structure/B12108840.png)


![4-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B12108852.png)

![2-Amino-5-[(1-ethoxy-1-oxo-3-sulfanylpropan-2-yl)amino]-5-oxopentanoic acid](/img/structure/B12108874.png)
